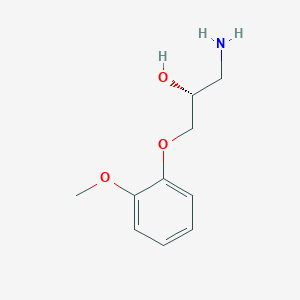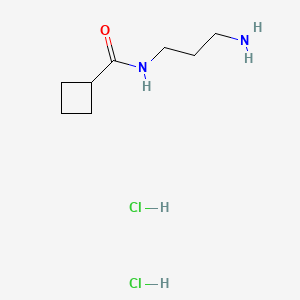
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable sulfonylating agent.
Cyclization: The intermediate is then cyclized to form the quinolinone core.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the 2,3-double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group or the quinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may yield various reduced derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone would depend on its specific biological activity. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Quinolinone: The parent compound, known for its diverse biological activities.
7-Methoxyquinolinone: Similar structure but lacks the dihydro and methylsulfonyl groups.
2,3-Dihydroquinolinone: Lacks the methoxy and methylsulfonyl groups.
Uniqueness
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is unique due to the combination of the dihydro, methoxy, and methylsulfonyl groups, which may confer specific biological activities or chemical reactivity not seen in other quinolinone derivatives.
属性
CAS 编号 |
1082922-32-4 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
7-methoxy-1-methylsulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO4S/c1-16-8-3-4-9-10(7-8)12(17(2,14)15)6-5-11(9)13/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
BRMJHGXHNYCPNL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)

![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)






![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)

